molecular formula C9H14Cl2N2 B2579799 N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride CAS No. 2344680-44-8

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride

Cat. No. B2579799
CAS RN: 2344680-44-8
M. Wt: 221.13
InChI Key: JDNHJOISPONAKU-UHFFFAOYSA-N
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Description

N-Methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride (commonly known as CYCLOPAMINE) is a naturally occurring steroidal alkaloid that was first isolated from the plant Veratrum californicum in the 1960s. It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. Since its discovery, CYCLOPAMINE has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, stem cell research, and developmental biology.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on compounds similar to "N-Methyl-1-pyridin-3-ylcyclopropan-1-amine; dihydrochloride" includes the study of intramolecular hydrogen bonding and tautomerism in Schiff bases, highlighting the importance of these properties in understanding the behavior of organic compounds in various solvents and conditions. The study of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine showcases the tautomeric equilibrium between phenol-imine and keto-amine forms, indicating the versatile chemical behavior of related compounds (Nazır et al., 2000).

Synthesis of Fused Heteroaromatics

Another application area involves the synthesis of fused heteroaromatics, such as imidazo-diazines and imidazo-pyridines, using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This method provides a direct route to a variety of heteroaromatic compounds from pyridinium N-(heteroaryl)aminides, demonstrating the potential of these types of compounds in synthetic organic chemistry (Garzón & Davies, 2014).

Electronic Properties and Interaction Landscapes

The electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been probed, providing insights into the structural and electronic configurations of related compounds. Such studies are crucial for designing materials with specific optical, electronic, or catalytic properties (Gallagher et al., 2022).

Antidepressant and Nootropic Agents

Compounds with the pyridine moiety have also been explored for their potential as antidepressant and nootropic agents. The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides indicate the relevance of pyridine derivatives in medicinal chemistry for developing new therapeutic agents (Thomas et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-methyl-1-pyridin-3-ylcyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-10-9(4-5-9)8-3-2-6-11-7-8;;/h2-3,6-7,10H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHJOISPONAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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